5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3’,4’-f]pyrimidinone is a complex organic compound with a unique structure that combines a sulfonyl group, an imino group, and a dipyrido[1,2-d:3’,4’-f]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3’,4’-f]pyrimidinone involves multiple steps, starting with the preparation of the dipyrido[1,2-d:3’,4’-f]pyrimidinone core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the 4-chlorophenylsulfonyl group is typically achieved through sulfonylation reactions using reagents such as sulfonyl chlorides. The imino group is introduced through condensation reactions with suitable amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3’,4’-f]pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and imino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3’,4’-f]pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3’,4’-f]pyrimidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)sulfonyl]-2-imino-10-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 3-[(4-Chlorophenyl)sulfonyl]-1-(2-furylmethyl)-2-imino-8-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
Uniqueness
3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3’,4’-f]pyrimidinone is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the 2-phenylethyl group may enhance its binding affinity to certain molecular targets, potentially leading to improved therapeutic efficacy.
Properties
Molecular Formula |
C25H19ClN4O3S |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H19ClN4O3S/c26-18-9-11-19(12-10-18)34(32,33)21-16-20-24(28-22-8-4-5-14-29(22)25(20)31)30(23(21)27)15-13-17-6-2-1-3-7-17/h1-12,14,16,27H,13,15H2 |
InChI Key |
QLHJQNXXGKSYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.